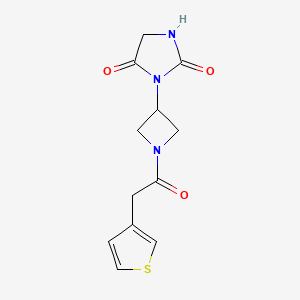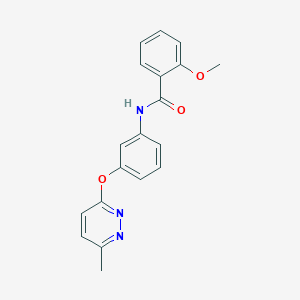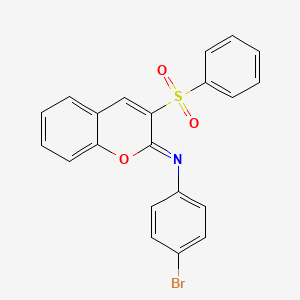
(4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone is a useful research compound. Its molecular formula is C18H16Cl2N2O2 and its molecular weight is 363.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Minor Groove Binder Analogues
The synthetic dye Hoechst 33258, a known DNA minor groove binder, shares structural similarities with (4-Benzoyl-piperazin-1-yl)-(2,4-dichloro-phenyl)-methanone, suggesting potential applications in nucleic acid research. Hoechst derivatives, including those related to the compound , are utilized for chromosome and nuclear staining, analysis of nuclear DNA content, and as radioprotectors and topoisomerase inhibitors. This underscores their role in rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Antipsychotic and Mood Disorder Treatments
The structural framework of this compound is related to arylpiperazine derivatives, which have been clinically applied for depression, psychosis, or anxiety treatments. Metabolism studies of these compounds reveal insights into their disposition and the variety of serotonin receptor-related effects, highlighting their potential as foundational structures for the development of new therapeutic agents (Caccia, 2007).
Tuberculosis Treatment
Macozinone, a piperazine-benzothiazinone derivative, is currently under investigation for tuberculosis treatment. This highlights the potential of this compound analogs in developing more efficient drug regimens against bacterial infections, focusing on targeting specific bacterial enzymes like decaprenylphosphoryl ribose oxidase DprE1 (Makarov & Mikušová, 2020).
Synthetic and Pharmacological Development
The compound's core structure is also relevant in the synthesis and evaluation of novel pharmacophores, particularly in the context of antimicrobial and antifungal activities. Such compounds play a crucial role in drug development processes, offering a wide range of biological actions and serving as a platform for novel drug discovery (Bukhari, 2022).
Anti-mycobacterial Research
The versatility of piperazine as a medicinally important scaffold, particularly in combating Mycobacterium tuberculosis, underscores the relevance of this compound and its analogues in medicinal chemistry. This highlights the importance of such compounds in developing selective, safe, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Properties
IUPAC Name |
[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-14-6-7-15(16(20)12-14)18(24)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSUOKNSLSQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2808873.png)


![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B2808876.png)
![Ethyl 7-methyl-1-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2808877.png)



![2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2808883.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2808886.png)
![Spiro[2.3]hexane-5,5-diyldimethanol](/img/structure/B2808887.png)
![1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2808888.png)
